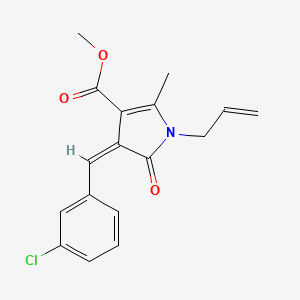

![molecular formula C18H14N2O2 B4581511 [2-(benzyloxy)-3-methoxybenzylidene]malononitrile](/img/structure/B4581511.png)

[2-(benzyloxy)-3-methoxybenzylidene]malononitrile

Overview

Description

[2-(benzyloxy)-3-methoxybenzylidene]malononitrile, also known as BMBN, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a derivative of malononitrile and has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Scientific Research Applications

Optical Devices and Sensor Applications

Malononitrile derivatives have been synthesized for use as optical devices for anionic detection. For example, compounds synthesized with a focus on chromogenic chemosensors exhibit high selectivity in detecting cyanide ions in water. This is achieved through color changes in solutions, where the colorless solution of a malononitrile compound becomes yellow upon addition of cyanide ions, indicating its potential as an off-on optical device or chemodosimeter for environmental monitoring and safety applications A. D. Schramm, R. Menger, V. Machado, 2016.

Chemical Synthesis and Catalysis

Malononitrile and its derivatives are key intermediates in various organic syntheses. They participate in condensation reactions, Michael addition reactions, and serve as precursors for synthesizing polymers and other organic materials. For instance, the polycondensation of malononitrile with bis(chloromethyl) aromatic compounds using triethylamine as an acid acceptor has been shown to produce polymers with significant yields and intrinsic viscosity, highlighting their importance in polymer chemistry N. Kawabata, K. Matsubara, S. Yamashita, 1973.

Photocatalysis and Photodynamic Therapy

Certain malononitrile derivatives have been investigated for their photocatalytic properties and potential applications in photodynamic therapy. For instance, the synthesis and characterization of new zinc phthalocyanines substituted with malononitrile derivatives have shown promising results in terms of their spectroscopic, photophysical, and photochemical properties. These features make them suitable candidates for applications in cancer treatment through photodynamic therapy, where they can act as photosensitizers to generate singlet oxygen and induce cell death in cancerous tissues M. Pişkin, E. Canpolat, Ö. Öztürk, 2020.

Material Science and Engineering

In material science, malononitrile derivatives demonstrate applications in the development of advanced materials with unique properties. For example, reversible fluorescence switching and topochemical conversion in organic aggregation-enhanced emission materials have been observed with malononitrile derivatives. These materials exhibit external stimulus-mediated reversible phase changes and fluorescence switching, offering potential applications in optoelectronics and nanofabrication P. Hariharan, D. Moon, S. P. Anthony, 2015.

properties

IUPAC Name |

2-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2/c1-21-17-9-5-8-16(10-15(11-19)12-20)18(17)22-13-14-6-3-2-4-7-14/h2-10H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMABSFOQPYVEMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=CC=CC=C2)C=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

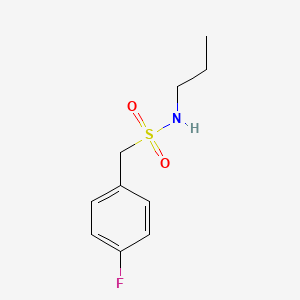

![4-methoxy-N-[3-(4-methylphenyl)propyl]-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4581434.png)

![methyl 1-cyclopropyl-2-mercapto-7-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4581450.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4581458.png)

![3-butoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B4581465.png)

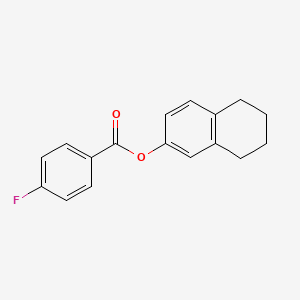

![1-(4-ethylphenyl)-3-[(2-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B4581473.png)

![N-isopropyl-3-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4581483.png)

![3-[5-[(2,4-dichlorobenzyl)thio]-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4581492.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4581500.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4581506.png)

![1-ethyl-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4581535.png)